molecular formula C8H5ClN2 B1297630 4-Chloro-1,5-naphthyridine CAS No. 7689-63-6

4-Chloro-1,5-naphthyridine

Cat. No. B1297630
CAS RN: 7689-63-6
M. Wt: 164.59 g/mol
InChI Key: JECKUINVSSXFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine, has been carried out using various strategies . For example, 4-Chloro-1,5-naphthyridine was prepared and then reacted with 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione after deprotonation with sodium hydride, in a SN2 type mode .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,5-naphthyridine is characterized by a naphthyridine ring with a chlorine atom at the 4th position . More detailed structural analysis may require advanced techniques such as DFT calculations .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has a high activity against Plasmodium falciparum and Plasmodium vivax .
  • Synthetic Organic Chemistry

    • 1,5-Naphthyridines have versatile applications in the field of synthetic organic chemistry .
    • Various synthetic protocols, such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder, are used for the construction of the main 1,5-naphthyridine scaffold .
  • Metal Complexes Formation

    • 1,5-Naphthyridines can be used as a ligand for metal complexes formation .
  • Reactivity with Electrophilic or Nucleophilic Reagents

    • 1,5-Naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine, can react with electrophilic or nucleophilic reagents . This property is useful in various chemical reactions and synthesis processes .
  • Oxidations and Reductions

    • These compounds can undergo oxidation and reduction reactions . This makes them valuable in various chemical processes, including the synthesis of other compounds .
  • Cross-Coupling Reactions

    • 1,5-Naphthyridines can participate in cross-coupling reactions . This is a type of reaction where two different chemical species are joined together with the aid of a catalyst .
  • Modification of Side Chains

    • The side chains of 1,5-naphthyridines can be modified, which can result in the formation of new compounds with different properties .
  • Formation of Metal Complexes

    • As mentioned earlier, 1,5-naphthyridines can be used as a ligand for metal complexes formation . These metal complexes can have various applications in fields like catalysis, materials science, and medicinal chemistry .
  • Biological Activity

    • Some 1,5-naphthyridine derivatives have shown a wide range of biological activities . For example, they can exhibit anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
  • Electrophilic or Nucleophilic Reactions

    • 1,5-Naphthyridine derivatives can react with electrophilic or nucleophilic reagents . This property is useful in various chemical reactions and synthesis processes .
  • Oxidations and Reductions

    • These compounds can undergo oxidation and reduction reactions . This makes them valuable in various chemical processes, including the synthesis of other compounds .
  • Cross-Coupling Reactions

    • 1,5-Naphthyridines can participate in cross-coupling reactions . This is a type of reaction where two different chemical species are joined together with the aid of a catalyst .
  • Modification of Side Chains

    • The side chains of 1,5-naphthyridines can be modified, which can result in the formation of new compounds with different properties .
  • Formation of Metal Complexes

    • As mentioned earlier, 1,5-naphthyridines can be used as a ligand for metal complexes formation . These metal complexes can have various applications in fields like catalysis, materials science, and medicinal chemistry .
  • Biological Activity

    • Some 1,5-naphthyridine derivatives have shown a wide range of biological activities . For example, they can exhibit anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Safety And Hazards

When handling 4-Chloro-1,5-naphthyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .

Future Directions

While specific future directions for 4-Chloro-1,5-naphthyridine are not mentioned in the retrieved papers, 1,5-naphthyridine derivatives have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may focus on exploring these applications further.

properties

IUPAC Name

4-chloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECKUINVSSXFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344365
Record name 4-Chloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,5-naphthyridine

CAS RN

7689-63-6
Record name 4-Chloro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7689-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

POCl3 (8.5 ml) was added to [1,5]naphthyridine 1-oxide 483 (0.85 g, 5.81 mmol) at 0° C. and the mixture was heated at 100° C. for 6 h. After cooling, the mixture was concentrated in vacuo, neutralized with NaHCO3 solution and the aqueous phase was extracted with EtOAc (40 ml). The organic phase was washed with water and brine, dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAc (88:12) as the eluent to give the title compound (0.35 g, 36%).
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Yield
36%

Synthesis routes and methods II

Procedure details

A mixture of 1,5-naphthyridin-4-ol acetic acid salt (D-6) (800 mg, 3.0 mmol, 1.0 eq) in phosphoroxychloride (5 mL, 53 mol, 17.6 eq) is stirred at 110° C. for 30 min, cooled to RT and then concentrated in vacuo. The residue is poured into ice-water (50 mL) and neutralized with saturated aqueous NaHCO3 solution to adjust the pH to 8-9 while keeping the temperature below 5° C. The mixture is stirred at RT for 30 min and then extracted with DCM (3×40 mL). The combined organic layers are washed with brine, dried over Na3SO4 and filtered. The filtrate is concentrated in vacuo and the residue is purified by flash column chromatography on silica gel (1-2% MeOH-DCM) to afford the product, 4-chloro-1,5-naphthyridine (D-7).
Name
1,5-naphthyridin-4-ol acetic acid salt
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 700 mg of 4-hydroxy-1,5-naphthyridine (CAS No. 5423-54-1, purchased from Specs), phosphorous oxychloride (15 ml) was added and heated to reflux for an hour. The reaction was put back to room temperature. The mixture was poured to ice, made alkaline with ammonia water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried with magnesium sulfate, filtrated through NH silica gel, and the filtrate was concentrated under reduced pressure to obtain 456 mg of 4-chloro-1,5-naphthyridine (CAS No. 7689-63-6). To the obtained 4-chloro-1,5-naphthyridine (456 mg), pyridine (19 ml) and n-propylamine hydrochloride (1.32 g) were added and heated to reflux for 3.5 hours. The mixture was cooled to room temperature, concentrated under reduced pressure, and the obtained residue was partitioned between diethyl ether and 2N aqueous sodium hydroxide. The ether layer was separated and dried with magnesium sulfate. Solvent was distilled away and the residue was purified with NH silica gel (ethyl acetate/heptane system) to obtain 345 mg of the title compound (CAS No. 7689-63-6). The same operation was repeated to synthesize for another 952 mg. The structure of the obtained title compound and results from NMR measurement were as follows.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,5-naphthyridine
Reactant of Route 2
4-Chloro-1,5-naphthyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-1,5-naphthyridine
Reactant of Route 4
4-Chloro-1,5-naphthyridine
Reactant of Route 5
4-Chloro-1,5-naphthyridine
Reactant of Route 6
4-Chloro-1,5-naphthyridine

Citations

For This Compound
36
Citations
EV Brown, AC Plasz - The Journal of Organic Chemistry, 1967 - ACS Publications
Meisenheimer1 observed the formation of 4-chloroquinoline when quinoline 1-oxide was refluxed with sulfuryl chloride. Bobranski and co-workers2 found that pyridine 1-oxide with the …
Number of citations: 18 pubs.acs.org
AN Singh, RP Thummel - Inorganic chemistry, 2009 - ACS Publications
The 1,5-naphthyridine (1,5-nap) molecule has been elaborated into a series of new bidentate and tridentate ligands using Stille coupling or Friedländer condensation methodologies. …
Number of citations: 20 pubs.acs.org
V Oakes, HN Rydon - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… With ethanolic ammonia at 170, the sole product isolated was 2-amino-4-chloro-1 : 5-naphthyridine (VI), which was converted by nitrous acid into 4chloro-2-hydroxy-1 : 5-naphthyridine (…
Number of citations: 20 pubs.rsc.org
J Defaux, M Antoine, M Le Borgne, T Schuster… - …, 2014 - Wiley Online Library
As part of our research projects to identify new chemical entities of biological interest, we developed a synthetic approach and the biological evaluation of (7‐aryl‐1,5‐naphthyridin‐4‐yl)…
JF Pilot, EL Stogryn… - 1975 - apps.dtic.mil
In synthetic studies, the authors sought to expand upon the derivatives of 4-amino-1, 5-naphthyridine which are currently available in an effort to secure an optimal prophylactic …
Number of citations: 1 apps.dtic.mil
JT Adams, CK Bradsher, DS Breslow… - Journal of the …, 1946 - ACS Publications
1,5- and 1,8-Naphthyridine Derivatives Synthesis of Antimalarials. VI.1 Synthesis of Certain 1,5- and 1,8-Naphthyridine Derivati Page 1 July, 1940 1,5- and 1,8-Naphthyridine …
Number of citations: 75 pubs.acs.org
WW Paudler, DJ Pokorny - The Journal of Organic Chemistry, 1971 - ACS Publications
1, 5-Naphthyridine 1-Oxide.-—Reaction of 1, 5-naph-thyridine 1-oxide (1) with phosphoryl chlorideresults in a four-component mixture of bases, as shown by thin layer chromatography …
Number of citations: 20 pubs.acs.org
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of …
Number of citations: 4 www.mdpi.com
GB Barlin, SJ Ireland - Australian Journal of Chemistry, 1988 - CSIRO Publishing
A series of di-Mannich bases have been prepared from 4-nitrophenol and paraformaldehyde with dimethylamine, diethylamine, dipropylamine, N- (2′-hydroxyethyl)methylamine, …
Number of citations: 7 www.publish.csiro.au
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.